

A Guide to the Spectroscopic Characterization of 3-Phenoxypropanal

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Phenoxypropanal*

Cat. No.: *B2668125*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **3-phenoxypropanal**. In the absence of publicly available experimental spectra, this document serves as a theoretical framework for anticipating and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By dissecting the molecular structure of **3-phenoxypropanal** and drawing on established principles of spectroscopic analysis, this guide offers valuable insights for researchers involved in the synthesis, identification, and quality control of this and related molecules. The methodologies and theoretical data presented herein are designed to be a practical resource for scientists in the pharmaceutical and chemical research sectors.

Introduction to 3-Phenoxypropanal and its Spectroscopic Analysis

3-Phenoxypropanal, with the molecular formula $C_9H_{10}O_2$, is an organic compound characterized by a phenoxy group linked to a propanal moiety via an ether bond. Its structure suggests potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. The precise elucidation of its molecular structure is paramount for its intended applications, and spectroscopic techniques are the cornerstone of this characterization.

This guide will explore the theoretical underpinnings of ^1H NMR, ^{13}C NMR, IR, and MS as they apply to **3-phenoxypropanal**. For each technique, we will discuss the principles, a standardized experimental protocol, and a detailed prediction of the expected spectral features.

Molecular Structure of **3-Phenoxypropanal**

Caption: 2D structure of **3-phenoxypropanal**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles of ^1H NMR Spectroscopy

^1H NMR spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) reveals the number of neighboring protons. The integration of the signal corresponds to the number of protons giving rise to that signal.

Experimental Protocol for ^1H NMR

A standard protocol for acquiring a ^1H NMR spectrum of **3-phenoxypropanal** would involve the following steps:

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **3-phenoxypropanal** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube.
- **Internal Standard:** Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire the ^1H NMR spectrum using standard pulse sequences. Key parameters to set include the number of scans, relaxation delay, and spectral width.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

- Data Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.

Predicted ^1H NMR Spectrum of 3-Phenoxypropanal

The predicted ^1H NMR spectrum of **3-phenoxypropanal** is expected to show distinct signals for the aromatic and aliphatic protons.

Proton(s)	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
Aldehydic-H	9.8	Triplet (t)	~1.5	1H
Aromatic-H (ortho)	6.9 - 7.0	Doublet (d) or Multiplet (m)	~7-9	2H
Aromatic-H (meta)	7.2 - 7.3	Triplet (t) or Multiplet (m)	~7-9	2H
Aromatic-H (para)	6.8 - 6.9	Triplet (t) or Multiplet (m)	~7-9	1H
-O-CH ₂ -	4.2	Triplet (t)	~6	2H
-CH ₂ -CHO	2.9	Doublet of Triplets (dt)	~1.5, ~6	2H

Justification of Predicted ^1H NMR Data:

- Aldehydic Proton (CHO): The proton attached to the carbonyl carbon is highly deshielded and is expected to appear far downfield, typically in the range of 9-10 ppm.[1][2] It will likely be a triplet due to coupling with the adjacent methylene protons.
- Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region (6.5-8.0 ppm). The ortho and para protons are expected to be slightly upfield compared to the meta protons due to the electron-donating effect of the ether oxygen.

- Methylene Protons (-O-CH₂-): The methylene group attached to the ether oxygen will be deshielded and is predicted to resonate around 4.2 ppm as a triplet, coupled to the adjacent methylene group.
- Methylene Protons (-CH₂-CHO): The methylene group adjacent to the aldehyde will be deshielded by the carbonyl group and is expected around 2.9 ppm. It will appear as a doublet of triplets due to coupling with both the aldehydic proton and the other methylene group.

¹³C Nuclear Magnetic Resonance (NMR)

Spectroscopy

Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal. The chemical shift of a carbon atom is indicative of its electronic environment.

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of broadband proton decoupling to simplify the spectrum to single lines for each carbon.

Predicted ¹³C NMR Spectrum of 3-Phenoxypropanal

Carbon(s)	Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)	~200
Aromatic (C-O)	~158
Aromatic (ortho)	~114
Aromatic (meta)	~129
Aromatic (para)	~121
-O-CH ₂ -	~65
-CH ₂ -CHO	~43

Justification of Predicted ^{13}C NMR Data:

- Carbonyl Carbon: The carbonyl carbon of the aldehyde is highly deshielded and will appear significantly downfield, around 200 ppm.[1]
- Aromatic Carbons: The carbon attached to the ether oxygen will be the most downfield of the aromatic carbons. The other aromatic carbons will appear in the typical range of 110-160 ppm.
- Aliphatic Carbons: The carbon attached to the ether oxygen (-O-CH₂-) will be more deshielded than the other aliphatic carbon due to the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy

Principles of IR Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present in the molecule.

Experimental Protocol for IR Spectroscopy

- Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
- Data Acquisition: The IR spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.
- Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are analyzed to identify the functional groups.

Predicted IR Spectrum of 3-Phenoxypropanal

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H stretch (aldehyde)	2820-2850 and 2720-2750	Medium, sharp
C=O stretch (aldehyde)	1720-1740	Strong, sharp
C=C stretch (aromatic)	1450-1600	Medium to weak
C-O-C stretch (ether)	1200-1250 (asymmetric) and 1000-1050 (symmetric)	Strong
C-H bend (alkane)	1350-1480	Medium
C-H out-of-plane bend (aromatic)	690-900	Strong

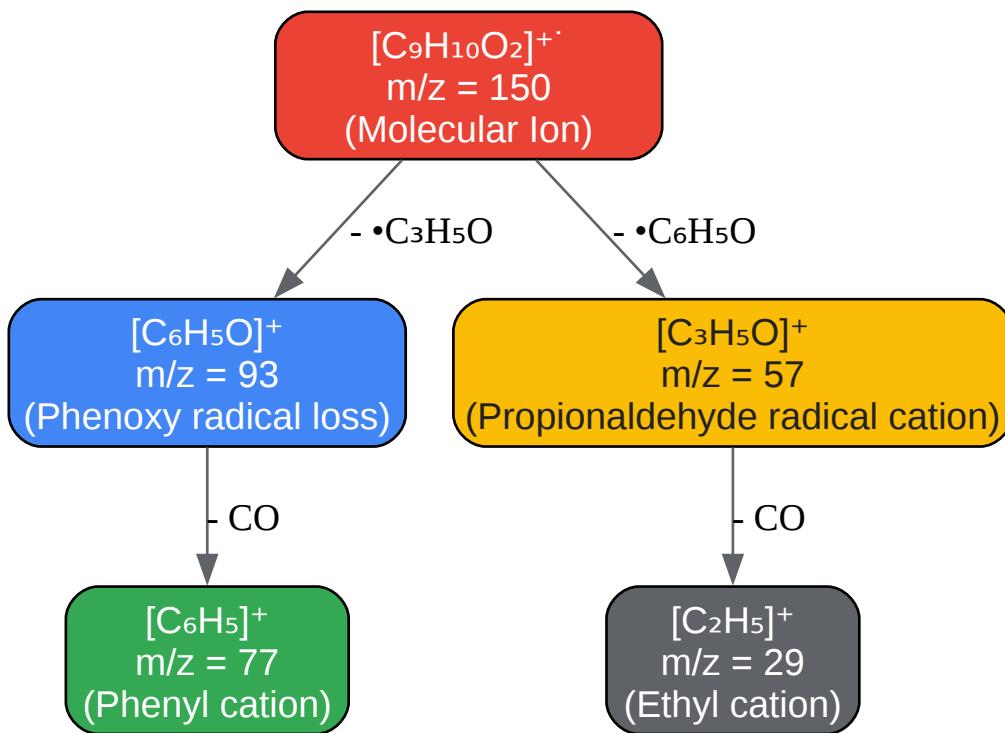
Justification of Predicted IR Data:

- Aldehyde Group: The presence of the aldehyde is confirmed by the characteristic C=O stretch around 1725 cm⁻¹ and the two C-H stretching bands of the aldehydic proton around 2720 and 2820 cm⁻¹.^{[3][4]}
- Phenoxy Group: The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The strong C-O-C stretching of the ether linkage is expected to show two bands.
- Aliphatic Chain: The C-H bending and stretching vibrations of the methylene groups will also be present.

Mass Spectrometry (MS)

Principles of Mass Spectrometry

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule.


Experimental Protocol for Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like **3-phenoxypropanal**.
- Ionization: The sample is ionized, commonly using electron ionization (EI).
- Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum of 3-Phenoxypropanal

The molecular weight of **3-phenoxypropanal** ($C_9H_{10}O_2$) is 150.17 g/mol. The EI mass spectrum is expected to show a molecular ion peak (M^{+}) at m/z 150.

Predicted Fragmentation Pathway:

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways of **3-phenoxypropanal** in EI-MS.

Justification of Predicted Fragmentation:

- α -Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group is a common fragmentation pathway for aldehydes, but in this case, cleavage of the ether bond is more likely.
- Loss of Phenoxy Radical: A significant peak at m/z 57 would correspond to the $[C_3H_5O]^+$ ion, resulting from the loss of a phenoxy radical ($\cdot OC_6H_5$).
- Loss of Propionaldehyde Radical: A peak at m/z 93 would correspond to the $[C_6H_5O]^+$ ion, resulting from the loss of a propionaldehyde radical.
- Further Fragmentation: The phenoxy cation could further lose carbon monoxide to give the phenyl cation at m/z 77. The propionaldehyde radical cation could lose CO to give an ethyl cation at m/z 29.

Conclusion

While experimental spectroscopic data for **3-phenoxypropanal** is not readily available in public databases, a thorough understanding of spectroscopic principles allows for a robust prediction of its NMR, IR, and MS spectra. This guide provides a detailed theoretical framework for the spectroscopic characterization of **3-phenoxypropanal**, which can aid researchers in its synthesis, identification, and further investigation. The presented protocols and predicted data serve as a valuable reference for scientists working with this and structurally related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NP-MRD: 1H NMR Spectrum (1D, 90 MHz, $CDCl_3$, experimental) (NP0000760) [np-mrd.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Showing Compound 3-Phenylpropanal (FDB011835) - FooDB [foodb.ca]

- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of 3-Phenoxypropanal]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2668125#3-phenoxypropanal-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com